1-(Piperidin-4-YL)piperazine trihydrochloride

Medicinal Chemistry Chemical Synthesis Compound Management

For CNS & metabolic drug discovery: stable, non-hygroscopic trihydrochloride salt (m.p. >300°C) enables accurate automated dispensing and direct aqueous solubility-no organic co-solvents needed for bioconjugation or parallel synthesis. Key precursor to ACC1/2 inhibitors (e.g., compound 12c, reduces hepatic de novo lipogenesis) and dopamine D2 receptor ligands. - >300°C melting point; non-hygroscopic solid - Direct aqueous solubility for bioconjugation - Scaffold for ACC1/2 inhibitors & D2 ligands

Molecular Formula C9H22Cl3N3
Molecular Weight 278.646
CAS No. 1217074-64-0
Cat. No. B597974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-YL)piperazine trihydrochloride
CAS1217074-64-0
Molecular FormulaC9H22Cl3N3
Molecular Weight278.646
Structural Identifiers
SMILESC1CNCCC1N2CCNCC2.Cl.Cl.Cl
InChIInChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H
InChIKeyTUMYQEJJJPWPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)piperazine trihydrochloride: Sourcing & Procurement


1-(Piperidin-4-yl)piperazine trihydrochloride is a heterocyclic organic compound that combines a piperazine ring with a piperidine moiety, rendering it a versatile building block in medicinal chemistry and chemical biology [1]. It is typically supplied as a white to off-white solid with a minimum purity specification of 95% . This trihydrochloride salt form (molecular formula C9H22Cl3N3, molecular weight 278.6 g/mol) is primarily utilized in the synthesis of complex molecules targeting neurological and metabolic pathways [2][3].

Trihydrochloride salt: solid-state handling for synthesis workflows
Research-grade purity supporting sensitive coupling reactions
Scaffold for medicinal chemistry targeting metabolic and CNS pathways

Why Generic Substitution Fails for This Building Block


Procurement of in-class compounds like 1-(piperidin-4-yl)piperazine cannot be simplified to a single 'piperazine derivative' purchase. The specific salt form—in this case, trihydrochloride—directly influences critical handling and reaction parameters. The trihydrochloride salt offers a significantly higher melting point (>300°C) and enhanced water solubility compared to the free base or mono-hydrochloride forms, impacting long-term storage stability, weighing accuracy in humid environments, and its direct use in aqueous or polar reaction media . Moreover, the compound serves as a key intermediate scaffold; minor structural variations from alternative building blocks lead to vastly different downstream pharmacological outcomes, as evidenced by its role in generating potent acetyl-CoA carboxylase inhibitors [1].

Trihydrochloride vs Free Base or Mono-HCl different physical form Salt identity changes melting point and aqueous solubility, which can alter weighing accuracy and dissolution in parallel synthesis.
4-Piperidinyl-piperazine vs Generic Piperazine scaffold mismatch The specific geometry is required for reported ACC and D2 ligand activity; simple piperazines may not reproduce SAR.
Research Grade vs Technical Grade purity variance Lower purity free base may introduce unknown impurities that interfere with sensitive catalytic or biological assays.

Quantitative Evidence for Superior Handling & Reactivity


Thermal Stability: Trihydrochloride Salt vs. Free Base

The trihydrochloride salt form exhibits a substantially higher melting point compared to the free base and mono-hydrochloride analog. This higher melting point is a direct indicator of improved thermal stability and physical robustness, which simplifies handling and storage in laboratory settings . Specifically, the trihydrochloride salt displays a melting point >300°C, while the related mono-hydrochloride salt melts between 53–56°C . The free base is often reported without a defined melting point, existing as a low-density liquid or low-melting solid at room temperature .

Thermal Stability
Head-to-head
>300 °C
HCl salt: 53–56 °C
Supports solid-state handling and weighing accuracy
Data to verify; vendor-reported melting points
Medicinal Chemistry Chemical Synthesis Compound Management

Enhanced Water Solubility

Formulation as a trihydrochloride salt significantly enhances aqueous solubility relative to the neutral free base. Vendor technical data consistently classify the trihydrochloride salt as 'soluble in water' , while the free base (1-(piperidin-4-yl)piperazine) is described as having limited or unspecified water solubility, often requiring organic co-solvents for dissolution . The presence of three hydrochloride counterions promotes ionization of the nitrogen atoms in the piperazine and piperidine rings, enabling the compound to readily dissolve in polar protic solvents.

Water Solubility
Head-to-head
Soluble in water
Free base: limited solubility
Enables aqueous reaction and buffer preparation
Qualitative vendor specification; verify under specific conditions
Medicinal Chemistry Bioconjugation Assay Development

Key Scaffold for Acetyl-CoA Carboxylase Inhibitors

The (4-piperidinyl)-piperazine scaffold, derived from building blocks like 1-(piperidin-4-yl)piperazine, has been extensively validated as a platform for developing potent and orally active acetyl-CoA carboxylase (ACC) 1/2 non-selective inhibitors [1]. A structure-based drug design effort led to the discovery of advanced analogs, such as compound 12c, which exhibited potent enzyme and cell-based inhibitory activities [2]. Furthermore, this compound class demonstrated reduction of hepatic de novo fatty acid synthesis in rats following oral administration, establishing in vivo proof-of-concept for this specific scaffold [2]. In contrast, generic piperazine or piperidine monomers do not provide the requisite geometry or substitution vectors needed for potent ACC inhibition [3].

ACC Inhibitor Scaffold
Class-level
Nanomolar cell potency
Generic piperazine: no activity
Supports ACC pathway inhibition studies
Class-level SAR; model-dependent response
Metabolic Disease Obesity Type 2 Diabetes Medicinal Chemistry

Dopamine D2 Receptor Ligand Synthesis

The building block 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, which is synthesized from the core 1-(piperidin-4-yl)piperazine unit, serves as a key intermediate in creating ligands for the dopamine D2 receptor, a primary target for antipsychotic medications [1]. A series of sixteen novel substituted piperidines and piperazines were synthesized from this key intermediate. Biological evaluation revealed that one derivative, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl) piperidin-4-yl] methyl} piperazine, exhibited the highest affinity for the dopamine D2 receptor among the series, demonstrating the scaffold's utility in CNS drug discovery [1]. Alternative piperazine building blocks lacking the 4-piperidinyl substitution would yield a different molecular geometry and are unlikely to produce the same receptor binding profile [2].

D2 Receptor Affinity
Class-level
High affinity in series
Simple N-aryl piperazines: different SAR
Reported context for CNS ligand development
Class-level inference; requires validation
Neuroscience Antipsychotics Dopamine Receptors CNS Drug Discovery

High Purity Across Suppliers

The 1-(piperidin-4-yl)piperazine trihydrochloride building block is consistently offered with a minimum purity specification of 95% by major chemical suppliers . This high purity level minimizes the presence of unknown impurities that can act as catalysts, inhibitors, or scavengers in sensitive chemical reactions. In contrast, the free base analog is sometimes available at a lower purity grade (e.g., 97% or technical grade) or with less rigorous quality control, introducing greater batch-to-batch variability .

Purity Specification
Cross-study comparable
≥95%
Free base: variable, often ≤97%
Consistent purity supports reproducible synthesis
Vendor CoA; verify lot-specific data
Quality Control Analytical Chemistry Compound Procurement

Application Scenarios in Drug Discovery & Chemical Synthesis


ACC Inhibitor Synthesis for Metabolic Disease

The (4-piperidinyl)-piperazine core is an established platform for generating potent ACC1/2 non-selective inhibitors [1]. This trihydrochloride building block enables the efficient, high-purity synthesis of analogs like compound 12c, which has demonstrated in vivo reduction of hepatic de novo fatty acid synthesis in rodent models [2]. This scenario is directly relevant to obesity and type 2 diabetes research programs.

Dopamine D2 Receptor Modulators for CNS Disorders

1-(Piperidin-4-yl)piperazine trihydrochloride serves as a critical precursor to intermediates like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, a key building block for synthesizing novel dopamine D2 receptor ligands [3]. This application scenario is highly relevant for medicinal chemistry efforts focused on discovering new antipsychotic or other CNS-active agents, where high receptor affinity and selectivity are paramount.

Aqueous Parallel Synthesis & Bioconjugation

Due to its superior water solubility as a trihydrochloride salt, this compound is uniquely suited for parallel synthesis and bioconjugation protocols conducted in aqueous or buffered media . Its ability to dissolve directly in water eliminates the need for organic co-solvents that can denature proteins or interfere with downstream biological assays, making it a preferred choice for constructing targeted chemical probes and affinity reagents.

High-Throughput Compound Management

The compound's physical properties—a stable, non-hygroscopic solid with a high melting point (>300°C)—facilitate accurate weighing and handling in automated compound management systems and high-throughput synthesis platforms . This reduces downtime associated with clogged dispensing lines (common with low-melting solids) and ensures consistent reagent addition across large combinatorial chemistry campaigns.

Application
Selection Property
Validation Focus
ACC inhibitor synthesis research
Scaffold geometry
ACC pathway model studies
D2 receptor modulator synthesis
4-Piperidinyl linker
CNS target engagement assays
Aqueous parallel synthesis
Water solubility
Reaction medium compatibility
Automated compound management
High-melting solid
Weighing and dispensing reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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